molecular formula C10H14BFO3 B1407056 (3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid CAS No. 1704063-75-1

(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid

Cat. No.: B1407056
CAS No.: 1704063-75-1
M. Wt: 212.03 g/mol
InChI Key: NESLBSAKMVCBNW-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C10H14BFO3 and a molecular weight of 212.03 g/mol. This compound is widely used in chemical synthesis due to its unique physical and chemical properties.

Scientific Research Applications

(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: This compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . The safety information pictograms indicate a warning (GHS07) . Other hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary target of the compound (3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound’s success in the suzuki–miyaura cross-coupling reaction can be attributed to its relatively stable nature and the mild and functional group tolerant reaction conditions . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound facilitates, requires exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a reactant in Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of biologically active molecules . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can form covalent bonds with the active sites of enzymes, leading to inhibition of enzymatic activity . Additionally, this compound can interact with DNA-binding proteins, thereby modulating gene expression and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals . At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit the activity of certain dehydrogenases, leading to changes in the levels of specific metabolites and affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . Studies have shown that this compound can be transported across cell membranes via passive diffusion and active transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to accumulate in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various boronic acid derivatives . The general procedure involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-5-isopropoxyphenyl)boronic acid: Similar in structure but with an isopropoxy group instead of an isopropoxymethyl group.

    3-Fluorophenylboronic acid: Lacks the isopropoxymethyl group, making it less sterically hindered.

    (3-Fluoro-5-morpholinophenyl)boronic acid: Contains a morpholino group, which imparts different electronic properties.

Uniqueness

(3-Fluoro-5-(isopropoxymethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules where precise control over reactivity and selectivity is required.

Properties

IUPAC Name

[3-fluoro-5-(propan-2-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-7(2)15-6-8-3-9(11(13)14)5-10(12)4-8/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLBSAKMVCBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)COC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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